Solubility profile of N-Acetyl-3-iodo-L-tyrosine Monohydrate in water vs organic solvents
Solubility profile of N-Acetyl-3-iodo-L-tyrosine Monohydrate in water vs organic solvents
An In-Depth Technical Guide to the Solubility Profile of N-Acetyl-3-iodo-L-tyrosine Monohydrate
This guide provides an in-depth analysis of the solubility characteristics of N-Acetyl-3-iodo-L-tyrosine Monohydrate, a critical parameter for researchers, scientists, and drug development professionals. Understanding the solubility of this compound in both aqueous and organic media is fundamental for its effective application in pharmaceutical formulations, cell culture, and various biochemical assays. This document moves beyond a simple data sheet to explain the underlying physicochemical principles that govern its solubility, provides detailed protocols for empirical determination, and discusses the expected behavior in a range of solvent systems.
Introduction: The Importance of a Well-Defined Solubility Profile
N-Acetyl-3-iodo-L-tyrosine is a derivative of the amino acid L-tyrosine, featuring an N-terminal acetyl group and an iodine atom on the phenolic ring. It serves as an important intermediate in organic synthesis and is utilized in biochemical studies, particularly in the context of thyroid hormone research and as a component in specialized cell culture media.[1][2] The monohydrate form incorporates a water molecule into its crystal lattice, which can influence its stability and dissolution kinetics.
A comprehensive solubility profile is paramount for several reasons:
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Formulation Development: For therapeutic applications, achieving the desired concentration in a suitable delivery vehicle is essential for bioavailability.
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Experimental Reproducibility: Inconsistent dissolution can lead to significant variability in in vitro and in vivo experimental results.
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Process Chemistry: Solubility data is crucial for designing purification, crystallization, and reaction conditions in synthetic processes.
This guide will dissect the molecular attributes of N-Acetyl-3-iodo-L-tyrosine Monohydrate to predict its behavior and provide the tools to validate these predictions experimentally.
Physicochemical Drivers of Solubility
The solubility of a compound is dictated by its molecular structure and the nature of the solvent. The structure of N-Acetyl-3-iodo-L-tyrosine Monohydrate possesses a unique combination of polar and nonpolar characteristics.
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The Polar Core: The molecule retains the polar functional groups of its parent amino acid: a carboxylic acid (-COOH) and a phenolic hydroxyl (-OH). These groups are capable of hydrogen bonding with polar solvents like water. The carboxylic acid group, with a predicted pKa around 3.15 for the related N-Acetyl-L-tyrosine, means its solubility is highly pH-dependent.[3] At pH values above the pKa, the carboxylic acid deprotonates to form a highly polar carboxylate salt, significantly enhancing aqueous solubility.[3][4]
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The Lipophilic Modifications:
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N-Acetylation: The addition of an acetyl group (-COCH₃) to the alpha-amino group fundamentally alters the molecule's properties. It removes the zwitterionic character present in the parent amino acid at neutral pH. This "masking" of the highly polar amino group reduces the molecule's overall polarity and diminishes its hydrogen bonding capability at that site, making it more soluble in nonpolar organic solvents compared to its unacetylated counterpart.[5]
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Iodination: The substitution of a large, hydrophobic iodine atom onto the aromatic ring increases the molecule's molecular weight and surface area. This addition enhances its lipophilicity, further contributing to its potential solubility in organic solvents.
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-
The Monohydrate Form: The presence of a water molecule in the crystal lattice (monohydrate) means that energy must be expended to overcome these crystal lattice forces before dissolution can occur. This can sometimes impact the kinetic rate of dissolution.
Experimental Workflow for Thermodynamic Solubility Determination
The most reliable method for determining the equilibrium or thermodynamic solubility of a compound is the Saturation Shake-Flask Method .[6] This technique is considered the gold standard as it allows the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution.
Shake-Flask Experimental Protocol
Objective: To determine the maximum concentration of N-Acetyl-3-iodo-L-tyrosine Monohydrate that can be dissolved in a specific solvent at a controlled temperature.
Materials:
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N-Acetyl-3-iodo-L-tyrosine Monohydrate (crystalline powder)
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Solvent of interest (e.g., purified water, phosphate-buffered saline pH 7.4, ethanol, DMSO)
-
Glass vials or flasks with airtight screw caps
-
Orbital shaker with temperature control (or a temperature-controlled incubator and a separate shaker)
-
Centrifuge capable of temperature control
-
Syringes and syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)
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Calibrated analytical balance
-
Validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Preparation: Add an excess amount of N-Acetyl-3-iodo-L-tyrosine Monohydrate solid to a series of vials (a minimum of three replicates is recommended). The key is to ensure a visible excess of solid remains at the end of the experiment, confirming saturation.[6][7]
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Solvent Addition: Accurately dispense a known volume of the pre-equilibrated solvent into each vial.
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Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100-150 rpm).[7] Allow the mixture to agitate for a sufficient duration to reach equilibrium. For many compounds, 24 to 48 hours is adequate, but this should be confirmed by sampling at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[7][8]
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Phase Separation: After equilibration, allow the vials to rest at the experimental temperature to permit sedimentation of the excess solid. To ensure complete removal of undissolved particles, centrifuge the vials at the same temperature.
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Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To prevent contamination from undissolved microparticles, immediately filter the supernatant through a chemically-resistant syringe filter into a clean vial for analysis.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a pre-validated analytical method, such as HPLC.
Causality and Trustworthiness: This protocol is self-validating. By using a visible excess of solid and confirming that the measured concentration does not increase between later time points (e.g., 48 and 72 hours), the researcher can be confident that a true equilibrium saturation has been achieved.[8] Temperature control is critical as solubility is temperature-dependent.
Visualization of the Shake-Flask Workflow
Caption: Workflow for thermodynamic solubility determination using the shake-flask method.
Analytical Quantification: High-Performance Liquid Chromatography (HPLC)
A robust and specific analytical method is required to accurately measure the concentration of the dissolved analyte in the saturated solution. HPLC with UV detection is an excellent choice for this purpose, given the chromophore (the iodinated phenolic ring) present in the molecule. A validated reversed-phase HPLC (RP-HPLC) method can separate the analyte from any potential impurities or degradants.[9][10]
Protocol for HPLC Method Development
Objective: To establish a reliable HPLC method for quantifying N-Acetyl-3-iodo-L-tyrosine Monohydrate.
Instrumentation & Conditions:
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HPLC System: Standard system with a UV detector.
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Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% Trifluoroacetic Acid or a phosphate buffer, pH 3) and an organic modifier (e.g., acetonitrile or methanol).[10]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by scanning the UV spectrum of a standard solution (likely around 225 nm or 275 nm).[9]
-
Injection Volume: 10-20 µL.
Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve a known amount of N-Acetyl-3-iodo-L-tyrosine Monohydrate in the mobile phase or a compatible solvent (like DMSO, if needed for initial dissolution before dilution) to create a concentrated stock solution.
-
Calibration Standards: Prepare a series of calibration standards by performing serial dilutions of the stock solution with the mobile phase to cover the expected concentration range of the solubility samples.
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Calibration Curve Construction: Inject each standard in triplicate and record the peak area from the resulting chromatogram. Plot the average peak area against the known concentration for each standard to generate a linear calibration curve. The curve must have an acceptable correlation coefficient (R² > 0.995).
-
Sample Analysis: Dilute the filtered supernatant from the shake-flask experiment with the mobile phase to ensure the concentration falls within the linear range of the calibration curve. Inject the diluted sample and record the peak area.
-
Concentration Calculation: Use the peak area of the sample and the linear regression equation from the calibration curve to calculate the concentration in the diluted sample. Multiply by the dilution factor to determine the final solubility in the original solvent.
Solubility Profile: Data and Discussion
While specific quantitative data for N-Acetyl-3-iodo-L-tyrosine Monohydrate is not widely published, we can infer its solubility profile based on its structure and data from the closely related compound, N-Acetyl-L-tyrosine.
| Solvent Type | Solvent Example | N-Acetyl-L-tyrosine Solubility | Expected N-Acetyl-3-iodo-L-tyrosine Monohydrate Solubility | Rationale |
| Aqueous (Neutral) | Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL[3][4] | Moderate | The molecule retains polar groups for H-bonding, but the acetyl and iodo groups increase lipophilicity, likely reducing solubility compared to the non-iodinated parent. |
| Aqueous (Acidic) | pH 2 Buffer | Expected to be low | Low | At pH values below the pKa (~3.15), the carboxylic acid is protonated and less polar, reducing solubility. |
| Aqueous (Alkaline) | pH 9 Buffer | Expected to be high | High | At pH values above the pKa, the carboxylic acid is deprotonated to the highly soluble carboxylate salt. |
| Polar Protic | Ethanol | Soluble[11][12][13] | High | The solvent can act as both a hydrogen bond donor and acceptor, effectively solvating the polar groups of the molecule. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 44 - 60 mg/mL[3] | Very High | DMSO is a strong hydrogen bond acceptor and can effectively dissolve compounds with both polar and nonpolar characteristics. |
| Nonpolar | Diethyl Ether, Hexane | Low | Very Low | The molecule's polarity from the carboxylic acid and phenol groups is too high to be effectively solvated by nonpolar solvents, despite its lipophilic regions.[5] |
Discussion of Profile
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In Water: The solubility of N-Acetyl-3-iodo-L-tyrosine Monohydrate is expected to be moderate but highly dependent on pH. For preparing stock solutions, dissolution in a slightly alkaline solution (e.g., by adding a small amount of NaOH) followed by pH adjustment is a viable strategy, though one must be careful not to precipitate the compound by adjusting the pH back towards its isoelectric point.[4]
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In Organic Solvents: The compound's dual nature suggests high solubility in polar organic solvents, particularly aprotic solvents like DMSO and protic solvents like ethanol. These solvents can interact with both the polar functional groups and the nonpolar aromatic/iodo regions. Conversely, its solubility in truly nonpolar solvents like hexane is expected to be negligible. This differential solubility is key for applications in purification and chromatography.
Conclusion
The solubility profile of N-Acetyl-3-iodo-L-tyrosine Monohydrate is a complex interplay of its polar core and lipophilic modifications. While it retains some aqueous solubility, particularly at alkaline pH, the N-acetylation and iodination significantly enhance its affinity for polar organic solvents. This guide provides the theoretical framework and robust experimental protocols necessary for researchers to determine its precise solubility in any solvent system of interest. Empirical verification using the detailed shake-flask and HPLC methods is strongly recommended to ensure accuracy and reproducibility in any research or development endeavor.
References
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